delta-Dodecalactone

Description

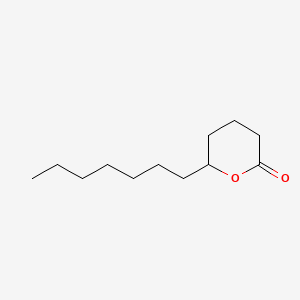

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-heptyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPLZGZHJABGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047596 | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.950 | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS | |

CAS No. |

713-95-1, 3051-22-7 | |

| Record name | δ-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-12 °C | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Profile and Properties of Delta-Dodecalactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-dodecalactone (δ-dodecalactone) is a naturally occurring and synthetically produced lactone that plays a significant role in the flavor and fragrance industries.[1][2] Its characteristic creamy, fatty, and fruity aroma, reminiscent of peach, apricot, and coconut, makes it a valuable ingredient in a wide range of consumer products.[1][2] Beyond its sensory attributes, the unique chemical structure of δ-dodecalactone, a twelve-carbon aliphatic δ-lactone, presents interesting opportunities for research and development in various scientific fields, including potential applications in drug development. This technical guide provides a comprehensive overview of the chemical profile, properties, synthesis, and analysis of δ-dodecalactone, with a focus on providing actionable insights for researchers and scientists.

Chemical and Physical Properties

This compound, systematically named 6-heptyloxan-2-one, is a colorless to pale yellow viscous liquid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [3] |

| Molecular Weight | 198.30 g/mol | [3] |

| IUPAC Name | 6-heptyloxan-2-one | [3] |

| CAS Number | 713-95-1 | [3] |

| FEMA Number | 2401 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Creamy, buttery, fruity (peach, apricot), coconut | [1][2] |

| Melting Point | -12 °C | |

| Boiling Point | 140-141 °C at 1 mmHg | |

| Density | 0.942 g/mL at 25 °C | |

| Refractive Index | 1.460 at 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Stereochemistry

This compound possesses a single stereocenter at the C6 position of the tetrahydropyran-2-one ring, meaning it can exist as two enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. The stereochemistry of lactones is known to significantly influence their sensory properties and biological activities. While many commercial applications utilize the racemic mixture, the individual enantiomers can exhibit distinct characteristics. For instance, in the closely related δ-decalactone, the (R)-enantiomer is known for its creamy, coconut-like aroma, while the (S)-enantiomer has a more fruity, peach-like scent. Similar differences can be anticipated for the enantiomers of δ-dodecalactone, making their stereoselective synthesis and separation a key area of interest for creating more nuanced flavor and fragrance profiles, as well as for investigating their specific pharmacological effects.

Synthesis of this compound

The industrial synthesis of δ-dodecalactone predominantly relies on the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1] This method is efficient and scalable. Additionally, biotechnological routes are emerging as a more sustainable alternative.

Chemical Synthesis: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester or a lactone using a peroxyacid or hydrogen peroxide as the oxidant. In the case of δ-dodecalactone synthesis, 2-heptylcyclopentanone is the ketone precursor.

Experimental Protocol: Synthesis of δ-Dodecalactone via Baeyer-Villiger Oxidation

This protocol is an illustrative example based on established methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-heptylcyclopentanone

-

30% Hydrogen peroxide (H₂O₂)

-

Phosphotungstic acid or a similar catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

Procedure:

-

Reaction Setup: In a three-necked flask, charge 2-heptylcyclopentanone and the catalyst (e.g., phosphotungstic acid, 1-10% by mass of the ketone).[4]

-

Oxidation: Begin stirring and slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature between 25-70°C.[4] The molar ratio of H₂O₂ to 2-heptylcyclopentanone is typically between 1:1 and 2.5:1.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-24 hours).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.[4]

-

Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water until the aqueous layer is neutral.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Final Purification: The crude δ-dodecalactone can be further purified by vacuum distillation to yield the final product.

Diagram: Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone

Caption: Baeyer-Villiger oxidation of 2-heptylcyclopentanone to δ-dodecalactone.

Biotechnological Synthesis

Modern approaches to δ-dodecalactone production focus on sustainable methods, such as microbial fermentation.[1] Certain yeast strains can convert fatty acid precursors, like ricinoleic acid, into δ-dodecalactone through β-oxidation pathways. This "green chemistry" approach offers the potential for producing enantiomerically pure lactones, which is a significant advantage for specialized applications.

Spectroscopic Profile

The structural elucidation and purity assessment of δ-dodecalactone are primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of δ-dodecalactone provides characteristic signals for the protons in its structure. The proton on the carbon bearing the heptyl group and adjacent to the ester oxygen (C6-H) is expected to appear as a multiplet in the downfield region (around 4.2 ppm) due to deshielding. The protons on the carbon adjacent to the carbonyl group (C2-H₂) will also be deshielded and appear as a multiplet. The remaining methylene and methyl protons of the heptyl chain and the lactone ring will resonate in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C1) in the highly downfield region (around 170 ppm). The carbon attached to the ester oxygen and the heptyl group (C6) will also be significantly deshielded. The remaining carbons of the aliphatic chain and the lactone ring will appear in the upfield region.

Note: For detailed, experimentally obtained NMR spectra, researchers are encouraged to consult spectral databases such as the Human Metabolome Database (HMDB) or acquire data on their own samples.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of δ-dodecalactone will typically show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern is characteristic of lactones and long-chain aliphatic compounds.

Expected Fragmentation Pattern:

A prominent fragment is often observed at m/z 99, which corresponds to the cleavage of the heptyl side chain.[3] Other significant fragments can arise from the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the molecular ion or subsequent fragments. The fragmentation pattern can be complex due to rearrangements within the lactone ring.

| m/z | Putative Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₇H₁₅]⁺ |

| 71 | Further fragmentation |

| 55 | Further fragmentation |

| 41 | Further fragmentation |

Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Applications

Flavor and Fragrance Industry

The primary application of δ-dodecalactone is as a flavor and fragrance ingredient.[1][2] Its creamy, buttery, and fruity notes are utilized in a variety of products, including:

-

Dairy Products: To enhance butter, cream, and cheese flavors.

-

Fruits: To impart peach, pear, and plum-like notes.

-

Baked Goods: To add a rich, creamy character.

-

Beverages: In fruit juices and dairy-based drinks.

-

Perfumery: To add warmth, roundness, and a lactonic character to fragrances, particularly in gourmand and fruity compositions.[1]

Potential in Drug Development

While not a drug itself, the lactone scaffold is present in many biologically active natural products and pharmaceuticals. The study of δ-dodecalactone and its derivatives could offer insights into:

-

Drug Delivery: The lipophilic nature of δ-dodecalactone could be explored for designing prodrugs or drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).

-

Biological Activity Screening: The enantiomers of δ-dodecalactone could be screened for various biological activities, such as antimicrobial or anticancer effects, as has been observed for other lactones.

-

Structure-Activity Relationship (SAR) Studies: As a relatively simple lactone, δ-dodecalactone can serve as a starting point for the synthesis of more complex molecules to probe SARs for a particular biological target.

Analytical Methods: Chiral Separation

For applications in drug development and for a deeper understanding of its sensory properties, the separation of the (R) and (S) enantiomers of δ-dodecalactone is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of δ-Dodecalactone Enantiomers

This is a general protocol and should be optimized for the specific instrumentation and columns available.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.

Procedure:

-

Sample Preparation: Dissolve a small amount of racemic δ-dodecalactone in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (as lactones have weak UV absorbance, a low wavelength like 210 nm may be necessary, or a refractive index detector could be used).

-

Optimization: Adjust the mobile phase composition and flow rate to optimize the resolution and retention times of the two enantiomers.

Diagram: Chiral HPLC Separation Workflow

Caption: Workflow for the chiral separation of δ-dodecalactone enantiomers by HPLC.

Safety and Regulation

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is listed under FEMA number 2401.[1] It is also approved for use in cosmetic products in the European Union. As with any chemical, appropriate safety precautions, such as wearing personal protective equipment, should be taken when handling δ-dodecalactone in a laboratory setting.

Conclusion

This compound is a multifaceted molecule with significant importance in the flavor and fragrance industry and growing potential for scientific research. Its well-defined chemical and physical properties, established synthesis routes, and diverse applications make it a subject of continued interest. For researchers and drug development professionals, the stereochemistry of δ-dodecalactone presents a particularly compelling area for exploration, with the potential for discovering novel biological activities and developing new applications. The methodologies for synthesis, purification, and analysis outlined in this guide provide a solid foundation for further investigation into the intriguing properties of this versatile lactone.

References

- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound, 713-95-1 [thegoodscentscompany.com]

- 3. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102942548B - this compound synthesis method - Google Patents [patents.google.com]

delta-dodecalactone natural occurrence in fruits

An In-Depth Technical Guide to the Natural Occurrence of Delta-Dodecalactone in Fruits

Abstract

This compound (δ-dodecalactone) is a high-value aroma compound prized for its creamy, peach, and coconut-like sensory profile. While widely synthesized for industrial applications in the flavor and fragrance sectors, its natural presence in fruits is a key driver for consumer preference and the development of natural flavorings. This technical guide provides a comprehensive overview of the natural occurrence of δ-dodecalactone in fruits, delves into its biochemical origins, and outlines robust analytical methodologies for its detection and quantification. This document is intended for researchers, food scientists, and professionals in the flavor and drug development industries, offering field-proven insights into the chemistry and analysis of this significant flavor molecule.

Introduction: The Sensory and Chemical Profile of this compound

This compound (CAS 713-95-1), chemically known as 6-heptyltetrahydro-2H-pyran-2-one, is a 12-carbon aliphatic lactone.[1][2][3] Its molecular structure, featuring a six-membered tetrahydropyran-2-one ring with a heptyl substituent, gives rise to a powerful and distinct aroma profile characterized by notes of ripe peach, apricot, coconut, and cream.[1][4][5] This unique sensory character makes it an indispensable component in flavor formulations designed to mimic stone fruits, tropical fruits, and dairy products like butter and cream.[1][4][5][6]

First identified in heated milk fat in the 1950s, its presence was later confirmed in peach aroma, establishing its dual relevance in both dairy and fruit profiles.[1] While commercial demand is met through chemical synthesis or biotechnological routes, the study of its natural biogenesis in fruits is critical for authenticity assessment and the development of natural flavor ingredients.[1][7][8][9]

Natural Occurrence in Fruit Species

This compound is a natural volatile constituent in a variety of fruits, particularly those known for rich, sweet, and creamy aromas. Its presence, even in trace amounts, can significantly impact the overall flavor profile. The primary fruit families where this lactone is found are the Rosaceae (stone fruits) and others that develop complex flavor profiles during ripening.

Key documented occurrences include:

-

Stone Fruits: Peaches (Prunus persica) and apricots (Prunus armeniaca) are the most well-documented sources of this compound, where it contributes to their characteristic sweet, fleshy, and creamy notes.[1][2][4][6][10] Nectarines (Prunus persica var. nucipersica) also contain this compound.[7][11]

-

Berries: It has been reported in strawberries (Fragaria × ananassa), especially wild varieties, where it adds depth to the fruity profile.[4][6][10]

-

Tropical Fruits: The compound is found in coconut (Cocos nucifera), pineapple (Ananas comosus), and mango (Mangifera indica), contributing to their complex and rich aromatic bouquets.[1][4][11]

The concentration of δ-dodecalactone is highly dependent on the fruit cultivar, degree of ripeness, and post-harvest conditions. Generally, its levels increase significantly during the final stages of fruit ripening as enzymatic activity converts fatty acid precursors into volatile aroma compounds.[12][13]

Table 1: Documented Natural Occurrence of this compound in Fruits

| Fruit Common Name | Scientific Name | Documented Presence & Role | References |

| Peach | Prunus persica | Yes. Key contributor to creamy, peach aroma. | [1][2][4][6][10] |

| Apricot | Prunus armeniaca | Yes. Contributes to characteristic fruity, creamy notes. | [4][6][7][10] |

| Nectarine | Prunus persica var. nucipersica | Yes. Part of the lactone profile. | [7][11] |

| Strawberry | Fragaria × ananassa | Yes. Adds depth and creamy notes, especially in wild types. | [4][6][10] |

| Coconut | Cocos nucifera | Yes. Contributes to the characteristic milky, coconut aroma. | [1][4][11] |

| Pineapple | Ananas comosus | Yes. Part of the complex tropical fruit aroma profile. | [4] |

| Mango | Mangifera indica | Yes. Adds depth and creamy undertones. | [6][11] |

| Plum | Prunus domestica | Yes. Adds depth of taste to plum flavors. | [6] |

Biogenesis of this compound in Fruits

The biosynthesis of lactones in fruits is intrinsically linked to fatty acid metabolism.[12][14] These pathways are highly active during fruit ripening, transforming non-volatile precursors into the volatile compounds that define the fruit's characteristic aroma.[13][15] The formation of δ-dodecalactone proceeds from C18 unsaturated fatty acids, such as linoleic or oleic acid, through a multi-step enzymatic cascade.

The proposed core pathway involves:

-

Lipoxygenase (LOX) Pathway: The initial step involves the oxidation of polyunsaturated fatty acids by lipoxygenase enzymes to form hydroperoxides.[13][14]

-

Chain Shortening via β-Oxidation: The resulting fatty acid chain is shortened through several cycles of the β-oxidation pathway. This enzymatic spiral removes two-carbon units, eventually yielding a C12 intermediate.[12][16]

-

Hydroxylation: The key step for lactone formation is the introduction of a hydroxyl group at a specific position on the carbon chain. For δ-dodecalactone, this occurs at the 5-position (delta-position). This reaction is believed to be catalyzed by specific enzymes such as cytochrome P450 hydroxylases or other fatty acid hydroxylases.[12][17]

-

Lactonization: The resulting 5-hydroxydodecanoic acid is unstable and undergoes spontaneous or enzyme-mediated intramolecular cyclization (esterification) to form the stable six-membered ring of δ-dodecalactone.[12]

Causality in Biosynthesis

The production of aroma compounds like δ-dodecalactone is not a metabolic accident. From an evolutionary perspective, these potent volatiles serve as attractants for seed-dispersing animals.[12] The development of a sweet, creamy, and fruity aroma signals that the fruit is ripe, nutritionally dense, and that its seeds are mature and ready for dispersal. This biochemical investment by the plant directly enhances its reproductive success.

Caption: Proposed biosynthetic pathway of this compound in fruits.

Analytical Methodologies for Isolation and Quantification

The accurate identification and quantification of δ-dodecalactone in complex fruit matrices require sensitive and selective analytical techniques. Due to its volatile nature, headspace sampling methods are preferred as they minimize matrix interference and require little to no solvent.

The gold-standard technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[18][19][20] SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the fruit sample to adsorb volatile analytes.[18][19]

Self-Validating System: The Rationale Behind HS-SPME-GC-MS

This system is inherently self-validating through several layers of specificity.

-

SPME Fiber Selectivity: The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) provides initial selectivity for a broad range of volatiles, including lactones.[18]

-

GC Chromatographic Separation: The gas chromatograph separates the complex mixture of extracted volatiles based on their boiling points and polarity, providing a high degree of resolution.

-

MS Mass Spectral Identification: The mass spectrometer fragments the eluting compounds into specific ion patterns, providing a unique "fingerprint" for positive identification by matching against spectral libraries (e.g., NIST).[21] For quantification, specific ions (m/z 99 for δ-lactones) can be monitored for enhanced sensitivity and selectivity.[22]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized, robust workflow. Note: Optimization of parameters such as sample weight, incubation time, and temperature is crucial for each specific fruit matrix.

1. Sample Preparation: a. Weigh 2-5 g of homogenized fresh fruit pulp into a 20 mL headspace vial. b. (Optional but recommended) Add 1 g of sodium chloride (NaCl). This increases the ionic strength of the matrix, promoting the release of volatile compounds into the headspace ("salting-out" effect). c. Add a known concentration of an appropriate internal standard (e.g., δ-undecalactone or a deuterated analog) for accurate quantification. d. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled agitator block set to 40-60°C. b. Allow the sample to equilibrate for 10-15 minutes. c. Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the vial's headspace. Do not let the fiber touch the sample. d. Expose the fiber for an optimized extraction time, typically 30-60 minutes, with continuous agitation.[20][23]

3. GC-MS Analysis: a. Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column. b. Desorb for 3-5 minutes in splitless mode to ensure complete transfer. c. GC Conditions (Typical):

- Column: A mid-to-high polarity column (e.g., DB-WAX, FFAP) is recommended for good peak shape of lactones. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C, hold for 5-10 min. d. MS Conditions (Typical):

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 400.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 250°C.

4. Data Analysis: a. Identify δ-dodecalactone by comparing its retention time and mass spectrum with that of an authentic standard and library data. Key identifying ions include m/z 99. b. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Caption: HS-SPME-GC-MS workflow for this compound analysis in fruits.

Conclusion and Future Outlook

This compound is a vital natural aroma compound that defines the sensory quality of many commercially important fruits, most notably peaches and apricots. Its biogenesis from fatty acid precursors during ripening is a sophisticated biological process designed to ensure reproductive success. For industrial scientists, understanding this natural occurrence is paramount for creating authentic fruit flavors and verifying the natural status of flavor ingredients.

The analytical workflow centered on HS-SPME-GC-MS provides a reliable and robust framework for the isolation and quantification of δ-dodecalactone. Future research will likely focus on elucidating the specific genetic and enzymatic controls over its biosynthetic pathway, as has been done for related lactones like γ-decalactone in strawberries.[17][24][25] Such knowledge could enable the breeding of new fruit cultivars with enhanced flavor profiles and advance the biotechnological production of natural δ-dodecalactone using microbial fermentation or enzymatic processes.[26]

References

- 1. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. foreverest.net [foreverest.net]

- 3. This compound | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 713-95-1 [thegoodscentscompany.com]

- 5. nbinno.com [nbinno.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Method for preparing natural delta-decalactone and this compound by bioreduction of massoia oil - Patent EP-3901269-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Bulk - Delta-Decalactone | Wholesale Supplier [sinofoodsupply.com]

- 11. Delta Decalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables [frontiersin.org]

- 16. perfumerflavorist.com [perfumerflavorist.com]

- 17. Deciphering gamma-decalactone biosynthesis in strawberry fruit using a combination of genetic mapping, RNA-Seq and eQTL analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) [frontiersin.org]

- 26. EP0822259A1 - Process for the production of delta-decalactone - Google Patents [patents.google.com]

delta-dodecalactone biosynthesis pathway in microorganisms

An In-Depth Technical Guide to the Microbial Biosynthesis of Delta-Dodecalactone

Introduction

This compound (DDL) is a naturally occurring lactone characterized by its pleasant, creamy, and fruity aroma, reminiscent of peach and coconut.[1] Its desirable organoleptic properties have led to its widespread use in the food, beverage, cosmetic, and fragrance industries. Traditionally, DDL has been produced through chemical synthesis. However, growing consumer demand for natural and sustainable ingredients has spurred significant interest in the biotechnological production of DDL using microorganisms. This guide provides a comprehensive technical overview of the microbial biosynthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, key enzymatic players, metabolic engineering strategies for enhanced production, and detailed experimental workflows.

Core Biosynthesis Pathways of this compound

The microbial production of this compound can be broadly categorized into two main routes: the biotransformation of fatty acid precursors and the de novo biosynthesis from simple carbon sources like glucose.

Biotransformation Pathway: From Dodecanoic Acid to this compound

The most direct and extensively studied route for microbial DDL production is the biotransformation of dodecanoic acid (lauric acid). This pathway hinges on a key hydroxylation step followed by lactonization.

The central enzymatic reaction in this pathway is the regioselective hydroxylation of dodecanoic acid at the C-5 position to yield 5-hydroxydodecanoic acid. This critical step is primarily catalyzed by cytochrome P450 monooxygenases (CYPs or P450s). These heme-thiolate enzymes are known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids.[2]

Following hydroxylation, the resulting 5-hydroxydodecanoic acid can undergo intramolecular esterification to form the stable six-membered ring of this compound. This lactonization can occur spontaneously under acidic conditions, but it can also be facilitated by enzymes such as esterases or lactonases.[3][4]

Figure 1: Biotransformation pathway of dodecanoic acid to this compound.

De Novo Biosynthesis Pathway: From Glucose to this compound

The de novo biosynthesis of this compound enables its production from inexpensive and readily available carbon sources like glucose, offering a more economically viable and sustainable alternative to biotransformation. This pathway integrates the native fatty acid synthesis (FAS) pathway of the microbial host with the subsequent hydroxylation and lactonization steps.

The process begins with the conversion of glucose into acetyl-CoA through glycolysis. Acetyl-CoA then serves as the primary building block for the FAS pathway, where it is iteratively elongated to produce fatty acyl-ACPs (acyl carrier proteins) of varying chain lengths. To channel the flux towards DDL, a thioesterase with high specificity for dodecanoyl-ACP is introduced. This enzyme cleaves the C12 fatty acid from the ACP, releasing free dodecanoic acid. This microbially produced dodecanoic acid then enters the same hydroxylation and lactonization sequence as described in the biotransformation pathway.

Figure 2: De novo biosynthesis pathway of this compound from glucose.

Key Enzymes and Their Engineering

The efficiency of this compound biosynthesis is critically dependent on the activity and specificity of the enzymes involved. Significant research efforts have focused on the identification, characterization, and engineering of these biocatalysts.

Cytochrome P450 Monooxygenases for Dodecanoic Acid Hydroxylation

A variety of cytochrome P450 enzymes from different organisms have been shown to hydroxylate fatty acids. For the production of this compound, the key is to identify or engineer a P450 that exhibits high regioselectivity for the C-5 position of dodecanoic acid.

One notable example is the self-sufficient P450 BM3 from Bacillus megaterium. While the wild-type enzyme primarily hydroxylates longer-chain fatty acids at sub-terminal positions, protein engineering has yielded mutants with altered regioselectivity, enabling the targeted hydroxylation of medium-chain fatty acids at the C-5 position.

Thioesterases for Dodecanoic Acid Production

In the de novo pathway, the chain length of the fatty acid precursor is determined by the specificity of the thioesterase. Plant thioesterases, in particular, have been a valuable source of enzymes with well-defined chain-length specificities. For instance, a thioesterase from Umbellularia californica has been shown to be highly specific for C12-ACP, making it an ideal candidate for channeling metabolic flux towards dodecanoic acid production.

Lactonization Enzymes

While the cyclization of 5-hydroxydodecanoic acid can occur spontaneously, the reaction can be slow and may require acidic conditions that are not always compatible with microbial cultures. The use of enzymes to catalyze this step can significantly improve the efficiency of this compound production. Lipases and esterases have been shown to catalyze the intramolecular esterification of hydroxy fatty acids to form lactones.[5] The identification and overexpression of a specific lactonase with high activity towards 5-hydroxydodecanoic acid is a promising area for future research to further optimize DDL biosynthesis.

Metabolic Engineering Strategies for Enhanced Production

To achieve economically viable titers of this compound, it is often necessary to metabolically engineer the microbial host. These strategies aim to increase the precursor supply, enhance the expression of key enzymes, and eliminate competing metabolic pathways.

Increasing Precursor Pools

A sufficient supply of precursors is fundamental for high-yield production. For the de novo pathway, this involves increasing the intracellular pool of acetyl-CoA and dodecanoyl-ACP. Strategies to enhance acetyl-CoA availability include the overexpression of enzymes in the glycolytic pathway and the deletion of pathways that consume acetyl-CoA.[6] To boost the dodecanoyl-ACP pool, the expression of the fatty acid synthesis machinery can be upregulated.

Enhancing Enzyme Expression and Activity

The expression levels of the key biosynthetic enzymes, namely the P450 monooxygenase and the thioesterase, are often a limiting factor. The use of strong, inducible promoters to drive the expression of these enzymes is a common strategy. In Yarrowia lipolytica, for example, various strong endogenous and synthetic promoters have been characterized and can be employed for this purpose. Promoter engineering, such as the creation of hybrid promoters, can further fine-tune gene expression levels for optimal pathway balance.[2][7][8][9][10]

Cofactor Regeneration

Cytochrome P450 monooxygenases are dependent on the cofactor NADPH for their catalytic activity. The high consumption of NADPH during biotransformation can become a limiting factor. To address this, cofactor regeneration systems can be engineered into the host organism. This typically involves the overexpression of enzymes that can regenerate NADPH from NADP+, such as glucose-6-phosphate dehydrogenase or isocitrate dehydrogenase.[2][9][10][11]

Elimination of Competing Pathways

To maximize the carbon flux towards this compound, it is crucial to minimize the diversion of precursors into competing metabolic pathways. In the context of fatty acid metabolism, a key competing pathway is β-oxidation, which leads to the degradation of fatty acids. Deletion of key genes in the β-oxidation pathway, such as acyl-CoA oxidase, can prevent the breakdown of dodecanoic acid and 5-hydroxydodecanoic acid, thereby increasing the availability of these precursors for DDL synthesis.[12][13][14]

Figure 3: A generalized workflow for the metabolic engineering of a microbial host for this compound production.

Quantitative Data Summary

The following table summarizes reported production titers, yields, and productivities of this compound and related lactones in various engineered microorganisms.

| Microorganism | Precursor | Engineering Strategy | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Yarrowia lipolytica | Linoleic Acid | Whole-cell biotransformation | 1.9 | 0.19 | 0.106 | [15] |

| Clostridium tyrobutyricum | 2-Dodecen-5-olide | Whole-cell biotransformation | 9.6 | 0.97 | 0.218 | [16] |

| Saccharomyces pastorianus | Massoia Oil | Whole-cell biotransformation | 11.8 (δ-dodecalactone) | - | - | [17] |

| Yarrowia lipolytica | Oleic Acid | Engineered β-oxidation | 0.282 (γ-dodecalactone) | - | - | [18] |

| Escherichia coli | Glucose | De novo biosynthesis with engineered P450 | 0.00329 (δ-dodecalactone) | - | - |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study and engineering of this compound biosynthesis.

Protocol 1: Whole-Cell Biotransformation of Dodecanoic Acid to this compound

This protocol describes a typical whole-cell biotransformation experiment using a recombinant microbial host expressing a cytochrome P450 monooxygenase.

1. Inoculum Preparation: a. Inoculate a single colony of the recombinant strain into 5 mL of appropriate seed medium (e.g., YPD for yeast, LB for bacteria) containing the necessary antibiotics for plasmid maintenance. b. Incubate at the optimal growth temperature (e.g., 30°C for Y. lipolytica, 37°C for E. coli) with shaking (200-250 rpm) for 16-24 hours. c. Use the seed culture to inoculate a larger volume of production medium to an initial OD600 of 0.1.

2. Biotransformation: a. Grow the cells in the production medium at the optimal temperature and shaking speed. b. When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 2-4), induce the expression of the P450 enzyme by adding the appropriate inducer (e.g., methanol for AOX1 promoter in Pichia pastoris, IPTG for lac promoter in E. coli). c. After a suitable induction period (e.g., 6-8 hours), add dodecanoic acid to the culture to a final concentration of 1-5 g/L. The substrate can be dissolved in a small amount of an organic solvent like ethanol or DMSO before addition. d. Continue the incubation for 24-72 hours, taking samples periodically for analysis.

3. Product Extraction and Analysis: a. Centrifuge the culture sample to separate the cells from the supernatant. b. Acidify the supernatant to pH 2-3 with HCl. c. Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate or diethyl ether. d. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Analyze the crude extract for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: High-Density Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation strategy to achieve high cell densities and increased product titers.

1. Bioreactor Setup and Inoculation: a. Prepare the bioreactor with a defined mineral medium optimized for high-density growth of the chosen microbial host.[8][19][20][21] b. Inoculate the bioreactor with a pre-culture to an initial OD600 of 1.0. c. Control the temperature, pH, and dissolved oxygen (DO) at optimal levels for the specific strain.

2. Batch Phase: a. Allow the culture to grow in batch mode until the initial carbon source is nearly depleted, which is typically indicated by a sharp increase in the DO signal.

3. Fed-Batch Phase: a. Initiate the feeding of a concentrated nutrient solution containing the primary carbon source (e.g., glucose) and other essential nutrients. b. The feeding rate can be controlled to maintain a constant, low concentration of the carbon source, thereby avoiding the accumulation of inhibitory byproducts. An exponential feeding strategy is often employed to match the exponential growth of the culture.[22] c. Induce the expression of the biosynthetic pathway genes at an appropriate time during the fed-batch phase, often when a certain cell density has been reached.

4. Product Formation and Harvesting: a. Continue the fed-batch cultivation for an extended period (e.g., 72-120 hours) to allow for maximal product accumulation. b. Harvest the entire culture broth at the end of the fermentation for product recovery and purification.

Protocol 3: Extraction, Purification, and Quantification of this compound

This protocol details the downstream processing for the isolation and analysis of this compound from a fermentation broth.

1. Extraction: a. Centrifuge the fermentation broth to separate the biomass. b. Acidify the supernatant to pH 2-3 using a suitable acid. c. Perform liquid-liquid extraction of the acidified supernatant with an appropriate organic solvent (e.g., ethyl acetate, hexane) in a separatory funnel. Repeat the extraction 2-3 times to ensure complete recovery.[23]

2. Purification: a. Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted fatty acids, followed by a wash with brine. b. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate and filter. c. Concentrate the crude extract under reduced pressure using a rotary evaporator. d. For further purification, employ silica gel column chromatography.[7][24][25][26] Elute with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate the this compound from other impurities.

3. Quantification: a. Prepare a standard curve of this compound of known concentrations. b. Analyze the purified fractions and the initial crude extract by GC-MS. c. Identify the this compound peak based on its retention time and mass spectrum compared to the standard. d. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.[27]

Conclusion

The microbial biosynthesis of this compound represents a promising and sustainable alternative to traditional chemical synthesis. Both biotransformation and de novo biosynthesis pathways have been successfully established in a variety of microbial hosts. The continued advancement in metabolic engineering, synthetic biology, and fermentation technology will undoubtedly lead to further improvements in the efficiency and economic viability of microbial DDL production. This guide provides a solid foundation for researchers and professionals seeking to explore and contribute to this exciting field. The detailed protocols and insights into the underlying biological mechanisms are intended to empower the scientific community to develop novel and optimized processes for the production of this valuable flavor and fragrance compound.

References

- 1. This compound, 713-95-1 [thegoodscentscompany.com]

- 2. Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 4. Hydroxylation of Fatty Acids by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Engineering the oleaginous yeast Yarrowia lipolytica for high-level resveratrol production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Increased isobutanol production in Saccharomyces cerevisiae by eliminating competing pathways and resolving cofactor imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Combinatorial metabolic engineering strategy of precursor pools for the yield improvement of spinosad in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Characterization and complete sequence of lactonase enzyme from Bacillus weihenstephanensis isolate P65 with potential activity against acyl homoserine lactone signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. High cell density culture of Yarrowia lipolytica using a one-step feeding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uest.ntua.gr [uest.ntua.gr]

- 22. The quorum-quenching lactonase from Geobacillus caldoxylosilyticus: purification, characterization, crystallization and crystallographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CN104844547A - High-efficiency extraction and fractionation purification method of barbaloin - Google Patents [patents.google.com]

- 25. sorbentsdirect.com [sorbentsdirect.com]

- 26. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 27. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Scent: A Technical Guide to the Enantiomers of Delta-Dodecalactone and their Sensory Perception

Abstract

Delta-dodecalactone, a significant contributor to the creamy, fruity, and buttery notes in a vast array of food and fragrance applications, presents a compelling case study in the profound impact of stereochemistry on sensory perception. While commercially available as a racemic mixture, the individual (R)- and (S)-enantiomers of this chiral lactone possess distinct olfactory profiles that are critical for researchers, flavorists, and perfumers to understand and control. This in-depth technical guide provides a comprehensive exploration of the sensory dichotomy of this compound enantiomers, their stereoselective synthesis and analytical separation, and the underlying neurobiological mechanisms of their perception. Detailed experimental protocols are provided to empower researchers and drug development professionals in their investigation and application of these potent chiral molecules.

Introduction: The Significance of Chirality in Flavor and Fragrance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological activity and sensory perception.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit dramatically different interactions with chiral biological receptors, such as those responsible for taste and smell.[2] A classic example is the carvone enantiomers, where (R)-(-)-carvone imparts a spearmint aroma, while its (S)-(+)-counterpart is perceived as caraway.[3]

This compound (CAS 713-95-1), a 12-carbon aliphatic delta-lactone, is a widely used flavor and fragrance ingredient valued for its creamy, buttery, and fruity (peach, apricot, coconut) aroma profile.[4][5] It is found naturally in dairy products, fruits like peaches and apricots, and is a key component in the formulation of many artificial flavors.[6] While the racemic mixture provides a pleasant and complex aroma, the individual enantiomers are known to possess unique and distinct sensory characteristics. Understanding and harnessing these differences is paramount for creating more authentic, impactful, and nuanced flavor and fragrance compositions.

This guide will delve into the critical aspects of this compound enantiomers, providing a technical foundation for their study and application.

The Sensory Dichotomy of this compound Enantiomers

While direct, published sensory data for the individual enantiomers of this compound is scarce, extensive research on related chiral lactones provides a strong basis for understanding their distinct olfactory profiles. The general principle is that the two enantiomers of a chiral flavor compound will interact differently with the chiral olfactory receptors in the nasal cavity, leading to different perceived scents.

For instance, in the case of γ-lactones, significant differences in odor character and threshold have been observed between enantiomers.[7] For γ-dodecalactone, the (R)-enantiomer is noted to have a lower odor detection threshold than the (S)-enantiomer.[8] Extrapolating from this and other aliphatic lactones, it is highly probable that the (R)- and (S)-enantiomers of this compound also possess unique sensory attributes.

Table 1: Sensory Profile of Racemic this compound and Predicted Enantiomeric Differences

| Compound | CAS Number | FEMA Number | Reported Sensory Descriptors | Predicted Enantiomeric Distinction (Based on related lactones) |

| (±)-delta-Dodecalactone | 713-95-1 | 2401 | Creamy, buttery, fatty, peach, apricot, coconut, milky, nutty, sweet, metallic.[4][5] | One enantiomer is likely to be more intensely fruity and creamy, while the other may possess more fatty, waxy, or even off-notes. |

Stereoselective Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound is essential for studying its distinct sensory properties and for applications requiring a specific stereoisomer. Two primary strategies are employed: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials.[9] This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A powerful method for the synthesis of chiral lactones is the asymmetric hydrogenation of their corresponding ketoacid precursors.[10] This approach can provide high yields and excellent enantioselectivities.

Experimental Protocol: Asymmetric Hydrogenation of a δ-Ketoacid to a Chiral Lactone

-

Preparation of the Catalyst: A chiral catalyst, such as a Nickel-based complex with a chiral phosphine ligand, is prepared in a suitable solvent (e.g., TFE) in a glovebox.[11]

-

Reaction Setup: The δ-ketoacid precursor to this compound is dissolved in the reaction solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the reactor, which is then sealed and purged with hydrogen gas. The reaction is stirred under a specific hydrogen pressure (e.g., 30 atm) and temperature (e.g., 45 °C) for a defined period (e.g., 12 hours).[11]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting chiral hydroxy acid is then cyclized to the corresponding lactone, often under acidic conditions. The crude lactone is purified by column chromatography to yield the enantiomerically enriched this compound.

Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its individual enantiomers. Enzymatic kinetic resolution is a particularly effective method for lactones.

Lipases are enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture at a much faster rate than the other.[12] For this compound, lipases from Pseudomonas species have been shown to be highly effective, yielding high enantiomeric excesses.[13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Delta-Dodecalactone

-

Enzyme Preparation: A commercially available lipase from a Pseudomonas species (e.g., Lipase PS from Amano) is suspended in a buffered aqueous solution (e.g., pH 8).

-

Reaction Setup: Racemic this compound is added to the enzyme suspension. The reaction mixture is stirred at a controlled temperature (e.g., 12.5 °C).[13]

-

Monitoring the Reaction: The reaction is monitored by chiral gas chromatography to determine the enantiomeric excess (ee) of the remaining lactone and the hydrolyzed product.

-

Work-up and Separation: The reaction is stopped at approximately 50% conversion to achieve high ee for both the unreacted lactone enantiomer and the hydrolyzed hydroxy acid enantiomer. The mixture is then extracted with an organic solvent. The unreacted lactone is separated from the hydroxy acid (which can be subsequently re-lactonized) by column chromatography.

Analytical Separation of this compound Enantiomers

Chiral gas chromatography (GC) is the primary analytical technique for separating and quantifying the enantiomers of volatile compounds like this compound.[14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Chiral Column: A cyclodextrin-based chiral capillary column, such as an Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this separation.[8]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 150°C held for 1 minute, followed by a ramp of 5°C/min to 200°C, and held for 5 minutes.[15] (Note: This is a starting point and should be optimized for this compound).

-

Detector Temperature: 250°C (for FID).

-

-

Sample Preparation: The sample containing the this compound enantiomers is diluted in a suitable solvent (e.g., hexane) before injection.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

The Neurobiology of Lactone Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[16] These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins.[17]

The Olfactory Signaling Cascade

The binding of an odorant molecule, such as a this compound enantiomer, to its specific OR triggers a conformational change in the receptor. This initiates a downstream signaling cascade.[18]

References

- 1. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. Odor Differences between Enantiomeric Isomers [periodicos.capes.gov.br]

- 4. This compound, 713-95-1 [thegoodscentscompany.com]

- 5. This compound (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. ScenTree - this compound (CAS N° 713-95-1) [scentree.co]

- 7. lactones [leffingwell.com]

- 8. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. dl.astm.org [dl.astm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipase-catalysed resolution of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mammalian Olfactory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. bio.libretexts.org [bio.libretexts.org]

delta-dodecalactone structural characterization techniques

An In-Depth Technical Guide to the Structural Characterization of Delta-Dodecalactone

Foreword: Beyond the Aroma

This compound (C₁₂H₂₂O₂) is more than just a molecule with a pleasant, fruity-creamy aroma reminiscent of peaches and coconut.[1][2] As a key component in the flavor, fragrance, and pharmaceutical industries, its structural integrity is paramount.[1] For researchers and drug development professionals, understanding its precise chemical architecture—including its purity, isomeric form, and stereochemistry—is not merely an academic exercise. It is a critical determinant of product efficacy, sensory profile, biological activity, and regulatory compliance.

This guide moves beyond a simple listing of analytical techniques. It is designed to provide a cohesive, field-proven strategy for the comprehensive structural characterization of this compound. We will explore the causality behind our instrumental choices, detailing how a multi-technique, self-validating workflow provides an unambiguous and trustworthy confirmation of molecular identity and quality.

Part 1: The First Line of Inquiry: Separation and Purity Assessment

Before elucidating a structure, one must first isolate the compound of interest and assess its purity. For a volatile molecule like this compound, gas chromatography is the unequivocal method of choice.[3]

Gas Chromatography (GC): The Gatekeeper of Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile compounds like lactones.[3][4] The process separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

Expertise in Action: Why Column Choice Matters The choice of a GC column is the most critical parameter. A non-polar column separates compounds primarily by boiling point. However, for a comprehensive profile, especially when analyzing complex matrices like essential oils or reaction mixtures, a polar capillary column (e.g., FFAP or WAX) is often superior. This is because polar columns provide better separation of isomers and can resolve lactones from other compounds with similar boiling points but different polarities.

Experimental Protocol: Purity Analysis by GC-FID

-

System Preparation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.

-

Column: Select a suitable capillary column, for instance, an InterCap FFAP (20 m x 0.18 mm i.d., 0.18 µm thickness).

-

Sample Preparation: Dilute the this compound sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

-

Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C, using a split mode (e.g., 50:1) to prevent column overloading.

-

Carrier Gas: Use Helium at a constant flow rate of ~1-2 mL/min.[4]

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 240°C.

-

Final Hold: Hold at 240°C for 5 minutes.

-

-

Detector: Set the FID temperature to 250°C.

-

Data Analysis: Purity is assessed by the relative peak area. A pure sample will exhibit a single dominant peak. The percentage purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.

Part 2: Unveiling the Molecular Blueprint: Spectroscopic Elucidation

Once purity is established, a suite of spectroscopic techniques is deployed to confirm the molecular structure. Each technique provides a unique piece of the puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides two fundamental pieces of information: the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint. When coupled with GC, it becomes the gold standard for identifying volatile compounds.[3]

The Inevitable Pairing: Gas Chromatography-Mass Spectrometry (GC-MS) In a GC-MS system, the GC separates the components of the mixture, and the MS serves as the detector, providing a mass spectrum for each eluting peak.

Experimental Protocol: GC-MS Identification

-

GC Conditions: Employ the same GC method as described for the purity analysis.

-

MS Interface: The GC column outlet is connected to the MS ion source via a heated transfer line (typically ~240°C).[4]

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for creating reproducible fragmentation patterns.[4]

-

Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range of m/z 25–350.[4]

-

Data Analysis:

-

Molecular Ion (M⁺): Identify the molecular ion peak. For this compound (C₁₂H₂₂O₂), this peak should appear at m/z 198.[5][6]

-

Fragmentation Analysis: The EI mass spectrum of delta-lactones is characterized by specific fragment ions. The most prominent fragment is typically observed at m/z 99 , corresponding to the cleavage of the heptyl side chain. Other significant fragments include m/z 71 and 41.[5][6]

-

Library Confirmation: The acquired spectrum is compared against a reference database like the NIST Mass Spectral Library for a conclusive match.[4][6]

-

Data Presentation: Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [C₆H₁₁O]⁺ | Base peak, characteristic of δ-lactone ring after side-chain loss |

| 71 | [C₄H₇O]⁺ | Fragment from the lactone ring |

| 55 | [C₄H₇]⁺ | Alkyl fragment |

| 41 | [C₃H₅]⁺ | Alkyl fragment |

Data sourced from NIST and PubChem spectral data.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

While MS provides the formula, NMR spectroscopy provides the definitive connectivity map of the atoms, confirming the precise arrangement of the tetrahydropyran-2-one ring and the heptyl substituent.[1] Experiments are typically conducted in deuterated chloroform (CDCl₃).[7]

¹H NMR: Counting and Characterizing Protons The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ):

-

~4.2 ppm (m): 1 proton at the C6 position, deshielded by the adjacent ring oxygen (-CH-O-).

-

~2.5 ppm (m): 2 protons at the C2 position, adjacent to the carbonyl group (-CH₂-C=O).

-

~1.2-1.9 ppm (m): Protons on the lactone ring (C3, C4, C5) and the heptyl side chain.

-

~0.9 ppm (t): 3 protons of the terminal methyl group (-CH₃) of the heptyl chain.

-

¹³C NMR: Mapping the Carbon Skeleton The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

~172 ppm: The carbonyl carbon (C=O) of the lactone.

-

~81 ppm: The C6 carbon attached to the ring oxygen (-CH-O-).

-

~20-36 ppm: Carbons of the heptyl chain and the remaining ring carbons.

-

~14 ppm: The terminal methyl carbon of the heptyl chain.

-

Trustworthiness through Correlation: 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are employed to definitively link protons to their attached carbons and to confirm neighboring proton-proton interactions, leaving no ambiguity in the final structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the spectrum is dominated by features characteristic of a saturated aliphatic ester.[5][8]

Experimental Protocol: Neat Sample FTIR

-

Sample Preparation: A single drop of pure this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Analysis: The sample is placed in the spectrometer and scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation: Characteristic FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2927, ~2856 | C-H Stretch | -CH₂, -CH₃ (Alkyl) |

| ~1735 | C=O Stretch | Saturated Ester (Lactone) |

| ~1240 | C-O Stretch | Ester Linkage |

These values are characteristic and confirm the presence of the core lactone and alkyl functionalities.[5][8]

Part 3: The Integrated Workflow: A System of Self-Validation

No single technique is sufficient for unambiguous characterization. True scientific integrity is achieved when these methods are used in a logical, integrated workflow where the results from each step corroborate the others.

Visualization: Integrated Characterization Workflow

Caption: Integrated workflow for this compound characterization.

This workflow is a self-validating system. The molecular weight from MS must align with the formula derived from NMR. The functional groups identified by FTIR must be consistent with the structural fragments observed in MS and the chemical environments mapped by NMR. Any discrepancy signals a potential impurity or structural misassignment, demanding further investigation.

Part 4: The Chiral Dimension: Stereochemical Characterization

This compound possesses a single chiral center at the C6 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-delta-dodecalactone.[2] These enantiomers can have distinct sensory properties and biological activities.[9] For example, in dairy products, the (R)-enantiomer is often the dominant naturally occurring form.[9] Therefore, determining the enantiomeric composition is crucial.

Experimental Protocol: Enantioselective (Chiral) GC-MS

-

System: A standard GC-MS system is used.

-

Column: The key modification is the use of a chiral capillary column (e.g., a cyclodextrin-based column like a Chiraldex G-TA).

-

Method: An isothermal or slow temperature ramp GC program is developed to maximize the separation between the two enantiomer peaks.

-

Analysis: The relative peak areas of the (R)- and (S)-enantiomers are used to determine the enantiomeric ratio or enantiomeric excess (ee). Commercially available synthetic this compound is often a racemic mixture (a 1:1 ratio of R and S), while naturally derived or chirally synthesized versions will show an enrichment of one enantiomer.[1][9]